Punctaporonin C

Description

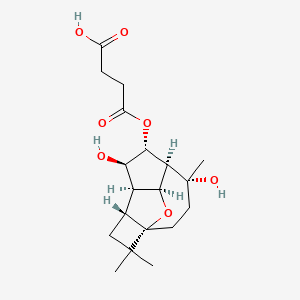

Structure

3D Structure

Properties

Molecular Formula |

C19H28O7 |

|---|---|

Molecular Weight |

368.4 g/mol |

IUPAC Name |

4-[[(1S,4R,5S,6R,7R,8S,9R,13S)-6,9-dihydroxy-2,2,9-trimethyl-12-oxatetracyclo[6.3.2.01,4.05,13]tridecan-7-yl]oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H28O7/c1-17(2)8-9-12-14(23)16(25-11(22)5-4-10(20)21)13-15(12)26-19(9,17)7-6-18(13,3)24/h9,12-16,23-24H,4-8H2,1-3H3,(H,20,21)/t9-,12+,13+,14-,15+,16-,18-,19+/m1/s1 |

InChI Key |

ZGMOCGJWZDFJFJ-LYCJGTRHSA-N |

Isomeric SMILES |

C[C@]1(CC[C@]23[C@H](CC2(C)C)[C@H]4[C@H]([C@@H]([C@@H]1[C@H]4O3)OC(=O)CCC(=O)O)O)O |

Canonical SMILES |

CC1(CC2C13CCC(C4C(C2C(C4OC(=O)CCC(=O)O)O)O3)(C)O)C |

Synonyms |

punctaporonin C |

Origin of Product |

United States |

Origin and Biosynthetic Pathways of Punctaporonin C

Identification of Producing Organisms

Punctaporonin C and its analogues are secondary metabolites produced by various species of fungi. These compounds are part of a larger class of caryophyllene-based sesquiterpenoids, which are biosynthesized by a diverse array of fungal species. researchgate.net

Several fungal genera have been identified as producers of punctaporonins. The first isolation of this compound was from the coprophilous (dung-inhabiting) fungus Poronia punctata. frontiersin.org Since then, related compounds, and in some cases this compound itself, have been isolated from endophytic and fungicolous fungi, which live within plants or on other fungi, respectively.

Notably, species from the genus Pestalotiopsis are significant producers of punctaporonin analogues. vulcanchem.comchemrxiv.org Isolates of Pestalotiopsis sp. have yielded a variety of new and known punctaporonins. Another key producer is the genus Chaetomium, with endophytic isolates of Chaetomium globosum found to produce this compound along with other new caryophyllene (B1175711) sesquiterpenes. vulcanchem.comthieme-connect.com Further research has expanded the list of producing fungi to include genera such as Cytospora and the sponge-associated fungus Hansfordia sinuosae. researchgate.netmdpi.com

Table 1: Fungal Genera Known to Produce Punctaporonins

| Fungal Genus | Lifestyle/Source | Notable Punctaporonins Produced | Reference(s) |

|---|---|---|---|

| Poronia | Coprophilous | Punctaporonins A, B, C, D, E, F | frontiersin.org |

| Pestalotiopsis | Endophytic, Fungicolous | Punctaporonin analogues (N, O, P), 6-hydroxypunctaporonins | vulcanchem.comchemrxiv.org |

| Chaetomium | Endophytic | Punctaporonins A, B, C, T, U | vulcanchem.comthieme-connect.com |

| Cytospora | Ascomycetous fungus from soil | Punctaporonins N-S, 6-hydroxypunctaporonins A, B, E | mdpi.com |

The isolation of this compound and its analogues from fungal cultures follows a well-established protocol for natural product extraction and purification. The general strategy involves the cultivation of the producing fungus on a suitable medium, such as solid rice medium or in a liquid broth, to encourage the production of secondary metabolites. frontiersin.orgmdpi.com

Following fermentation, the fungal biomass and/or the culture broth are subjected to solvent extraction. Ethyl acetate (B1210297) (EtOAc) is a commonly used solvent for this purpose, efficiently extracting a wide range of semi-polar organic compounds like the punctaporonins. researchgate.netmdpi.com The resulting crude extract is then concentrated under vacuum.

This crude extract is a complex mixture of various metabolites, necessitating further purification. Fractionation is typically achieved through various chromatographic techniques. An initial separation is often performed using Vacuum Liquid Chromatography (VLC) with a silica (B1680970) gel stationary phase and a gradient elution system, for instance, a petroleum ether-EtOAc gradient. mdpi.com Fractions containing the compounds of interest, as identified by methods like thin-layer chromatography (TLC), are then subjected to further purification steps. These often include column chromatography on Sephadex LH-20, which separates compounds based on size, and may be followed by High-Performance Liquid Chromatography (HPLC) to yield the pure compounds. mdpi.com The structure of the isolated pure compound is then elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). researchgate.netvulcanchem.com

Fungal Genera Associated with Punctaporonin Production (e.g., Pestalotiopsis sp., Chaetomium globosum)

Elucidation of the Biosynthetic Pathway

The biosynthesis of sesquiterpenoids like this compound originates from the mevalonate (B85504) pathway, which produces the fundamental five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.com While the specific enzymatic steps for this compound have not been fully elucidated, a putative pathway can be proposed based on the well-understood biosynthesis of other caryophyllene-related sesquiterpenoids.

To definitively determine a biosynthetic pathway, precursor incorporation studies using isotopically labeled substrates are essential. In the case of sesquiterpenoids, this would typically involve feeding the producing fungus with labeled [1,2-¹³C₂]acetate or labeled mevalonate, the early precursors in the mevalonate pathway. mdpi.com Subsequent analysis of the resulting this compound via ¹³C NMR would reveal the pattern of isotope incorporation, confirming the origin of the carbon skeleton.

While such specific studies for this compound are not detailed in the available literature, the universal nature of terpene biosynthesis strongly supports its origin from three C5 isoprene (B109036) units, which are combined to form the C15 precursor, farnesyl pyrophosphate (FPP). mdpi.combeilstein-journals.org

The biosynthesis of all caryophyllene-type sesquiterpenoids is believed to proceed from the linear C15 precursor, (2E,6E)-farnesyl pyrophosphate (FPP). mdpi.com The key steps in the proposed reaction cascade are:

Cyclization of FPP : The pathway is initiated by a terpene cyclase enzyme, which catalyzes the ionization of the pyrophosphate group from FPP. This is followed by a 1,11-cyclization to generate the 11-membered ring of the trans-humulyl cation intermediate. mdpi.com

Formation of the Caryophyllene Skeleton : The humulyl cation undergoes a further transannular cyclization (a 2,10-cyclization) and deprotonation to form the characteristic bicyclo[7.2.0]undecane skeleton of β-caryophyllene. frontiersin.orgnih.gov β-caryophyllene is considered a key intermediate and precursor to the more complex, oxidized punctaporonins. nih.gov

Oxidative Modifications : Starting from the β-caryophyllene scaffold, a series of oxidative transformations, including hydroxylations and epoxidations, are required to build the highly functionalized structure of this compound. These reactions would lead to further intramolecular cyclizations, ultimately forming the unique tetracyclic ring system. This compound is specifically a hemisuccinate ester, indicating a final esterification step with succinic acid or a derivative thereof. frontiersin.org

The proposed biosynthetic cascade is catalyzed by specific classes of enzymes. The genes for these enzymes are typically located together in the fungal genome in what is known as a biosynthetic gene cluster (BGC). rsc.orgnih.gov

Terpene Synthases/Cyclases : The initial and most complex transformation, the cyclization of FPP to the β-caryophyllene skeleton, is catalyzed by a sesquiterpene synthase (also called a terpene cyclase). researchgate.netbeilstein-journals.org These enzymes are responsible for creating the core carbon framework of the molecule in a highly controlled, stereospecific manner.

Cytochrome P450 Monooxygenases : The subsequent, extensive oxidations of the caryophyllene skeleton are characteristic of cytochrome P450 monooxygenases (P450s). chemrxiv.org These heme-containing enzymes are known to perform a wide variety of oxidation reactions in secondary metabolism, including hydroxylations and epoxidations, which are necessary to create the specific functional group pattern of this compound.

Transferases : The final step in the biosynthesis of this compound is the attachment of the hemisuccinate group. This reaction is likely catalyzed by a type of acyltransferase enzyme, which transfers the succinyl group from a donor molecule like succinyl-CoA to a hydroxyl group on the punctaporonin core structure.

While the specific enzymes for this compound biosynthesis have yet to be identified and characterized, comparative genomics and transcriptomics of producing fungi could reveal the conserved BGCs responsible for its formation. vulcanchem.com

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Class |

|---|---|

| This compound | Sesquiterpenoid |

| Punctaporonin A | Sesquiterpenoid |

| Punctaporonin B | Sesquiterpenoid |

| Punctaporonin D | Sesquiterpenoid |

| Punctaporonin E | Sesquiterpenoid |

| Punctaporonin F | Sesquiterpenoid |

| Punctaporonin H | Sesquiterpenoid |

| Punctaporonin M | Sesquiterpenoid |

| Punctaporonin N | Sesquiterpenoid |

| Punctaporonin O | Sesquiterpenoid |

| Punctaporonin P | Sesquiterpenoid |

| Punctaporonin S | Sesquiterpenoid |

| Punctaporonin T | Sesquiterpenoid |

| Punctaporonin U | Sesquiterpenoid |

| 6-hydroxypunctaporonin A | Sesquiterpenoid |

| 6-hydroxypunctaporonin B | Sesquiterpenoid |

| 6-hydroxypunctaporonin E | Sesquiterpenoid |

| β-caryophyllene | Sesquiterpene |

| Isopentenyl pyrophosphate (IPP) | Isoprenoid precursor |

| Dimethylallyl pyrophosphate (DMAPP) | Isoprenoid precursor |

| Farnesyl pyrophosphate (FPP) | Sesquiterpenoid precursor |

| trans-humulyl cation | Biosynthetic intermediate |

| Ethyl acetate | Solvent |

| Petroleum ether | Solvent |

| Succinic acid | Carboxylic acid |

| Succinyl-CoA | Acyl donor |

| Mevalonate | Biosynthetic precursor |

Genetic Basis of Biosynthesis: Putative Gene Clusters

The biosynthesis of complex secondary metabolites like this compound in fungi is orchestrated by a series of enzymes, the genes for which are typically co-located on the chromosome in a functional grouping known as a biosynthetic gene cluster (BGC). While the specific BGC for this compound has not been definitively characterized, the sequencing of the Poronia punctata genome, combined with knowledge of sesquiterpene biosynthesis, allows for the formulation of a well-reasoned hypothesis regarding its genetic underpinnings.

The genome of Poronia punctata strain CBS 180.79 was sequenced as part of a comparative genomics project on the Xylariaceae family, which aimed to explore, among other things, the production of secondary metabolites. doe.gov Research on this family of fungi, which includes Poronia, has revealed a remarkable diversity of secondary metabolite gene clusters. doe.govasm.org This genomic richness suggests that these fungi are primed for the production of a wide array of bioactive compounds, including the punctaporonins.

Given that this compound is a sesquiterpenoid, its biosynthesis is presumed to start from farnesyl pyrophosphate (FPP), a common precursor for all C15 terpenoids. rsc.org The initial and crucial step in the pathway leading to this compound is the cyclization of FPP. This reaction is catalyzed by a terpene synthase (also known as a terpene cyclase). Based on the chemical structure of related punctaporonins, it is hypothesized that the pathway proceeds through a trans-humulyl cation intermediate. rsc.org This points to the central role of a specific type of terpene synthase, likely a humulene (B1216466) synthase, within the putative this compound gene cluster. In other fungi, gene clusters responsible for producing humulene-derived meroterpenoids have been identified, and they invariably contain a humulene synthase gene. uniprot.orgresearchgate.netnih.gov

Following the initial cyclization, the resulting hydrocarbon backbone undergoes a series of modifications, known as tailoring reactions, to yield the final, complex structure of this compound. These reactions typically involve oxidation, reduction, and acylation steps. Consequently, the putative gene cluster for this compound is expected to contain not only the core terpene synthase gene but also genes encoding for various tailoring enzymes. Common tailoring enzymes found in fungal sesquiterpenoid BGCs include:

Cytochrome P450 monooxygenases: These enzymes are frequently responsible for introducing oxygen atoms into the terpene scaffold, creating hydroxyl groups or epoxides. rsc.orgnih.gov

Oxidoreductases: This broad category of enzymes can be involved in various oxidation and reduction steps throughout the biosynthetic pathway. rsc.org

Transferases: These enzymes catalyze the addition of functional groups. In the case of this compound, which is a hemisuccinate, a transferase would be required to attach the succinyl group.

Therefore, a hypothetical model for the this compound biosynthetic gene cluster would feature a humulene synthase gene at its core, flanked by several genes encoding cytochrome P450s and other modifying enzymes. The identification and functional characterization of such a cluster in Poronia punctata would be a significant step forward in understanding the biosynthesis of this unique natural product and would open the door to potential bioengineering efforts. The study of gene clusters for other complex sesquiterpenes, such as the caryophyllene-type compounds from Pestalotiopsis hainanensis, provides a valuable framework for what to expect in Poronia punctata. researchgate.netacs.orgnih.gov

Advanced Synthetic Methodologies for Punctaporonin C and Analogues

Total Synthesis Approaches to Punctaporonin C

Retrosynthetic Strategies and Key Disconnections

Retrosynthetic analysis is a crucial technique in planning the synthesis of complex molecules like this compound, involving the conceptual cleavage of bonds to simplify the target molecule into readily available starting materials slideshare.netias.ac.injournalspress.comub.edu. This process identifies key disconnections that correspond to known and reliable synthetic reactions ias.ac.injournalspress.com. While specific detailed retrosynthetic schemes for this compound are often illustrated with chemical structures and reaction arrows in primary literature, the general principles involve identifying strategic bonds whose formation in the forward synthesis would efficiently build the complex ring system and stereocenters slideshare.netias.ac.injournalspress.com. Key disconnections in the synthesis of polycyclic structures often involve breaking bonds that can be formed by powerful ring-forming reactions, such as cycloadditions or intramolecular reactions slideshare.netub.edusathyabama.ac.in.

Photochemical [2+2]-Cycloaddition Reactions as Key Steps

Photochemical [2+2]-cycloaddition reactions have emerged as a powerful tool in natural product synthesis for rapidly constructing complex polycyclic frameworks, including cyclobutane (B1203170) rings acs.orgacs.orgresearchgate.net. In the total synthesis of this compound, an intramolecular [2+2]-photocycloaddition was identified as a key step to construct the tricyclic core skeleton nih.govresearchgate.net. This reaction involved the differentiation of two vinylic double bonds in a 1,3-divinyl-2-cyclopentyl tetronate precursor, reacting with the photoexcited tetronate nih.govresearchgate.net. This approach provided regio- and diastereoselective access to the desired tricyclic system nih.govresearchgate.net.

Regio- and Diastereoselectivity in Cycloaddition

Achieving high regio- and diastereoselectivity is paramount in the synthesis of complex natural products to ensure the correct connectivity and stereochemistry of the final molecule acs.orgmdpi.com. In the photochemical [2+2]-cycloaddition key step for this compound, the reaction demonstrated both regio- and diastereoselectivity, yielding the tricyclic core in 63% yield nih.govresearchgate.net. Studies related to the tetronate [2+2]-photocycloaddition further revealed that even diastereotopic vinylic double bonds within the precursor could be differentiated, achieving diastereomeric ratios of up to 78:22 nih.govresearchgate.net. The selectivity in photochemical cycloadditions can be influenced by factors such as the reaction mechanism and the frontier molecular orbital (FMO) interactions of the excited state with the ground state alkene mdpi.com.

Mechanistic Aspects of Photochemical Transformations

Photochemical transformations involve the absorption of light by a molecule, leading to the generation of electronically excited states acs.orgresearchgate.net. These excited states exhibit altered reactivity, enabling the formation of strained and unique molecular architectures that may not be accessible through thermal reactions acs.orgresearchgate.net. Photochemical [2+2]-cycloadditions, such as the Paterno-Büchi reaction involving carbonyl compounds and alkenes, are common examples mdpi.comresearchgate.net. The mechanism can involve the formation of diradical intermediates mdpi.comresearchgate.net. In the context of this compound synthesis, the intramolecular [2+2]-photocycloaddition of the tetronate derivative presumably proceeds via a specific conformation to achieve the observed regioselectivity and diastereoselectivity scribd.comtum.de. The detailed mechanistic pathways of photochemical reactions are often studied to understand and control their outcomes mdpi.comresearchgate.nettum.de.

Intramolecular Aldol (B89426) Reactions in Ring Formation

Intramolecular aldol reactions are valuable carbon-carbon bond forming reactions used to construct cyclic systems acs.orgnih.gov. In the total synthesis of this compound, an intramolecular aldol reaction played a crucial role in establishing the complete tetracyclic skeleton nih.govresearchgate.netdntb.gov.uascispace.comresearchgate.net. This reaction was employed to close a seven-membered oxepane (B1206615) ring, contributing to the formation of the oxatetracyclo[6.3.2.01,4.05,12]tridecane framework nih.govresearchgate.netdntb.gov.uascispace.comresearchgate.net. The nucleophilic methyl ketone required for this aldol cyclization was generated in a preceding step nih.govresearchgate.net.

Enantioselective Total Synthesis

The enantioselective total synthesis of natural products like this compound is a crucial area of research, aiming to produce single stereoisomers which often possess distinct biological activities. acs.orgacs.orgresearchgate.net While the provided search results specifically mention the total synthesis of racemic (±)-Punctaporonin C, they also highlight the importance of enantioselective approaches in natural product synthesis, particularly those employing photochemical key steps and Lewis acid catalysis. tum.deresearchgate.nettum.de

One reported total synthesis of (±)-Punctaporonin C involved a linear sequence of 29 steps starting from commercially available 7-tert-butoxynorbornadiene. nih.govresearchgate.net A key step in this synthesis was an intramolecular [2+2]-photocycloaddition. nih.govresearchgate.net This reaction differentiated the two vinylic double bonds in a 1,3-divinyl-2-cyclopentyl tetronate precursor, providing regio- and diastereoselective access to the tricyclic core skeleton of this compound. nih.govresearchgate.net Further studies related to this photocycloaddition demonstrated the differentiation of even diastereotopic vinylic double bonds. nih.govresearchgate.net

The complete tetracyclic skeleton was established through an intramolecular aldol reaction, forming a seven-membered oxepane ring. nih.govresearchgate.net The nucleophilic methyl ketone required for this step was generated via Wacker oxidation of a vinylic double bond not involved in the photocycloaddition. nih.govresearchgate.net The synthesis also necessitated adapting several reactions to the rigid skeleton of this compound, including the reduction of a mesylate, alkylation of a cyclobutane carboxylate, and methyl addition to a prostereogenic carbonyl group. nih.govresearchgate.net

Semi-synthesis Strategies

Semi-synthesis involves using a naturally occurring compound as a starting material for chemical modifications to produce target molecules or analogues. This approach can be advantageous when the natural product is more readily available than the intermediates required for total synthesis.

Derivatization from Isolated Natural Punctaporonins

Derivatization from isolated natural punctaporonins would involve chemically modifying the structure of the natural product itself to create analogues or to facilitate further studies. While the provided information discusses the isolation of punctaporonin analogues from fungal sources and general methods for natural product derivatization, specific examples of derivatization directly from isolated natural this compound are not detailed. researchgate.netnih.gov General derivatization strategies for natural products can involve modifying functional groups to alter properties or introduce tags for biological studies. nih.govnih.govjfda-online.com

Chemical Modifications of Biosynthetic Precursors

Modifying biosynthetic precursors represents another semi-synthetic strategy. This approach requires an understanding of the natural biosynthetic pathway to intercept and chemically alter intermediates. The biosynthesis of natural products often involves complex enzymatic transformations of simpler precursors. researchgate.netmicrobialcell.com While the provided snippets mention putative biosynthetic precursors for related compounds and discuss biosynthetic pathways in other contexts, detailed information on the specific biosynthetic pathway of this compound and its precursors, or chemical modifications thereof, is not available in the search results. researchgate.net

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is important for exploring structure-activity relationships and potentially developing compounds with improved properties. Current time information in Vancouver, CA.

Design Principles for Analogues (e.g., Structural Simplicity, Targeted Modifications)

Designing analogues of complex natural products like this compound often involves principles aimed at simplifying the structure while retaining or enhancing desired characteristics, or introducing targeted modifications to specific regions of the molecule. Although explicit design principles for this compound analogues are not detailed in the provided text, general principles for designing natural product analogues include:

Structural Simplification: Reducing the complexity of the natural product scaffold while retaining key structural features believed to be responsible for activity. This can make synthesis more accessible and allow for the study of core structural requirements.

Targeted Modifications: Introducing specific functional group changes, skeletal alterations, or stereochemical variations at particular positions of the molecule. This is often guided by hypotheses about the role of specific moieties in biological interactions or to improve pharmacokinetic properties. nih.gov

Exploration of Key Pharmacophores: Identifying and focusing on the minimal structural elements necessary for activity and designing analogues that incorporate or build upon these features.

Introduction of Probes or Tags: Incorporating chemical handles (e.g., alkynes, azides) for subsequent conjugation, enabling the attachment of fluorescent tags, affinity labels, or solid supports for biological studies or immobilization. nih.gov

The isolation of punctaporonin analogues with variations in hydroxylation and the presence of ketone groups illustrates how modifications to the core structure can occur naturally and suggests potential targets for synthetic analogue design. researchgate.net

Synthetic Routes to Modified this compound Skeletons

The core skeleton of this compound is an oxatetracyclo[6.3.2.01,4.05,12]tridecane system. nih.govresearchgate.net Synthetic strategies towards this framework frequently employ key reactions to build the characteristic cyclic structures. One notable approach to the tricyclic core skeleton of this compound involves an intramolecular [2+2]-photocycloaddition of a 1,3-divinyl-2-cyclopentyl tetronate. nih.govresearchgate.net This reaction has been shown to provide regio- and diastereoselective access to the desired tricyclic system. nih.govresearchgate.net

Following the photocycloaddition, the complete tetracyclic skeleton can be established through subsequent cyclizations. An intramolecular aldol reaction has been utilized to close the seven-membered oxepane ring, forming the full tetracyclic oxatetracyclo[6.3.2.01,4.05,12]tridecane skeleton of this compound. nih.govresearchgate.net This step often involves generating a nucleophilic methyl ketone, for instance, via Wacker oxidation of a vinyl group that did not participate in the initial photocycloaddition. nih.govresearchgate.net

The synthesis of modified this compound skeletons or analogues would likely involve variations in the starting materials or reaction sequences to introduce different substituents, alter ring sizes, or modify the oxidation states at various positions of the core structure. While specific routes to modified skeletons were not extensively detailed in the search results beyond the core structure assembly, the described total synthesis provides a foundation upon which modifications could be based. For example, adapting reactions like the reduction of a mesylate, alkylation of a cyclobutane carboxylate, or methyl addition to a carbonyl group, which were necessary for the rigid this compound skeleton, could be key in analogue synthesis. nih.govresearchgate.net

Stereochemical Considerations in Analogue Synthesis

Stereochemical control is paramount in the synthesis of this compound and its analogues due to the presence of multiple stereocenters within the rigid tetracyclic framework. The total synthesis of this compound highlights the importance of achieving both regio- and diastereoselectivity in key steps. nih.govresearchgate.net

The intramolecular [2+2]-photocycloaddition, a central step in constructing the core, has been shown to proceed with regio- and diastereoselectivity. nih.govresearchgate.net Studies related to this photocycloaddition have demonstrated that differentiation between even diastereotopic vinylic double bonds within the precursor molecule is possible, achieving diastereomeric ratios (d.r.) of up to 78:22. nih.govresearchgate.net This level of control in forming the cyclobutane ring, which contains two stereogenic centers, is crucial for establishing the correct relative configuration in the core skeleton. researchgate.net

Further stereochemical control is required in subsequent steps. For instance, the intramolecular aldol reaction that forms the oxepane ring also contributes to setting the stereochemistry of the final product. nih.govresearchgate.net Reactions such as the reduction of functional groups or additions to carbonyl centers must also be carefully controlled to obtain the desired stereoisomer. nih.govresearchgate.net The rigid nature of the this compound skeleton can influence the outcome of these reactions, necessitating adaptation of standard synthetic methods to achieve the required stereoselectivity. nih.govresearchgate.net

In the synthesis of analogues, stereochemical considerations become even more critical as modifications to the structure can influence the stereochemical outcome of reactions. Strategies for stereocontrol in analogue synthesis could involve:

Chiral Auxiliaries or Catalysts: Employing chiral auxiliaries or asymmetric catalysts in key bond-forming steps to induce enantioselectivity or enhance diastereoselectivity. While the primary search results focused on the racemic total synthesis, the field of asymmetric synthesis provides numerous tools applicable to complex molecule synthesis.

Substrate Control: Designing synthetic intermediates where existing stereocenters or the molecular architecture itself directs the stereochemical outcome of subsequent reactions. The rigid skeleton of this compound is an example where substrate control plays a significant role. nih.govresearchgate.net

Stereoselective Transformations: Utilizing reactions known for their inherent stereoselectivity, such as certain types of cycloadditions, reductions, or additions. The [2+2]-photocycloaddition is a prime example of a stereoselective transformation used in the synthesis of the this compound core. nih.govresearchgate.net

Achieving high levels of stereocontrol throughout the synthetic route is essential for the successful construction of this compound analogues with defined stereochemistry, which is often critical for their biological activity.

Investigation of Biological Activities and Molecular Mechanisms

Antimicrobial Activities

Punctaporonin C and related punctaporonin analogues have been investigated for their antimicrobial potential, with a focus on antifungal activities.

Antifungal Activity Studies

Studies have evaluated the efficacy of this compound and other punctaporonins against various fungal pathogens qmclab.comscispace.comnih.govmdpi.comrsc.orgnih.gov. These investigations often involve in vitro assays to determine the inhibitory effects of the compounds on fungal growth.

In Vitro Efficacy Against Fungal Pathogens (e.g., Candida albicans, Magnaporthe oryzae)

Research indicates that some punctaporonin analogues exhibit antifungal activity against significant fungal pathogens such as Candida albicans and Magnaporthe oryzae scispace.comrsc.org. For instance, certain compounds isolated from marine sponges and associated organisms, including sesquiterpenoids, have demonstrated antimicrobial activities against Candida albicans and other fungi like Aspergillus niger and Trichophyton mentagrophytes nih.gov. While specific detailed data tables for this compound's efficacy against these pathogens were not extensively available in the search results, related sesquiterpenes and fungal metabolites have shown activity. For example, compound 5, an aromatic chromone (B188151) from Chaetomium seminudum, showed antifungal activity against Magnaporthe oryzae with a Minimum Inhibitory Concentration (MIC) of 6.25 μM nih.gov. Another study on Pestalotiopsis sp. evaluated punctaporonin analogues against C. albicans, although none of the tested compounds showed activity at 100 µg per disk in that specific instance researchgate.net. Conversely, other marine-derived compounds, including some terpenes, have shown moderate to weak antifungal activities against Candida albicans rsc.orgnih.gov.

Proposed Molecular Mechanisms of Antifungal Action

The molecular mechanisms by which this compound and related compounds exert their antifungal effects are areas of ongoing investigation qmclab.comscispace.commdpi.comrsc.org. Proposed mechanisms involve interference with essential cellular processes in fungi.

Interference with Cell Wall Integrity

One proposed mechanism of antifungal action for some compounds, including certain marine-derived antifungals, involves perturbing the fungal cell wall or membrane integrity mdpi.comrsc.orgnih.gov. The cell wall is a crucial structural component of fungal cells, and its disruption can lead to cell lysis and death. While direct evidence specifically linking this compound to cell wall interference was not prominently found, this is a known mechanism for other antifungal agents mdpi.comnih.gov.

Modulation of Cellular Signaling Pathways (e.g., MAPK)

Certain bioactive compounds, including some terpenes, have been shown to modulate cellular signaling pathways in target organisms nih.govmdpi.comtesisenred.netmdpi.comresearchgate.net. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade in fungi involved in various processes including growth, differentiation, and stress response nih.govmdpi.comtesisenred.netmdpi.comresearchgate.net. Modulation of MAPK pathways has been observed with other compounds, such as arenarialin D, a sesquiterpene quinone, which regulated the NF-κB/MAPK signaling pathway in macrophages nih.gov. While a direct link between this compound and MAPK modulation in fungi was not explicitly detailed in the search results, interference with such fundamental pathways is a plausible mechanism for antifungal activity nih.govmdpi.comtesisenred.netmdpi.comresearchgate.net.

Inhibition of Hyphal Growth and Biofilm Formation

Inhibition of hyphal growth and biofilm formation are important aspects of antifungal activity, particularly against pathogenic fungi that utilize these structures for invasion and persistence scispace.comnih.gov. Hyphae are filamentous structures that allow fungi to penetrate tissues, and biofilms provide a protective matrix for fungal communities nih.gov. Some studies on marine organisms and associated fungi have identified compounds that inhibit biofilm formation nih.govmdpi.comresearchgate.net. While the search results did not provide specific data on this compound's effect on hyphal growth or biofilm formation, these are common targets for antifungal agents scispace.comnih.gov. Related punctaporonins have been investigated for their biofouling inhibition potential, which involves preventing the formation of microbial communities, including fungi, on surfaces researchgate.net.

Antibacterial Activity Studies

This compound has been investigated for its ability to inhibit the growth of various bacterial strains. thieme-connect.de

Studies have evaluated the in vitro efficacy of various compounds, including natural products, against a panel of bacterial pathogens, such as Mycobacterium tuberculosis, Staphylococcus aureus, and Enterococcus faecalis. nih.govfrontiersin.orgresearchgate.netscielo.org.mxoamjms.eu While the provided search results discuss the antibacterial activity of different substances against these specific strains, direct experimental data detailing the minimum inhibitory concentrations (MICs) or other measures of efficacy of this compound specifically against Mycobacterium tuberculosis, Staphylococcus aureus, and Enterococcus faecalis based on the provided citation numbers are not explicitly present. However, general information about the susceptibility of these bacteria to antimicrobial agents is available. For instance, Enterococcus faecalis is an opportunistic pathogen known for its increasing antibiotic resistance. mdpi.com Staphylococcus aureus is also a common target in antibacterial studies, and various compounds have shown activity against it. researchgate.netmdpi.comnih.govscielo.org.comdpi.com Mycobacterium tuberculosis is the causative agent of tuberculosis, and there is a need for new agents to treat persistent infections involving dormant bacteria. nih.gov

Although specific quantitative data for this compound against these strains from the provided sources is not available, the context of the search results indicates that these bacteria are commonly used in antibacterial efficacy testing.

The antibacterial action of compounds can occur through various molecular mechanisms, including disrupting cell membrane integrity, inhibiting essential bacterial processes, and generating reactive oxygen species. nih.govlumenlearning.com

Disruption of the bacterial cell membrane is a common mechanism of action for some antimicrobial agents. nih.govlumenlearning.com This can lead to cell lysis and death. nih.gov Compounds with detergent-like properties or those that can insert into the bacterial membrane can cause such disruption. lumenlearning.com The interaction can involve electrostatic forces, particularly with the negatively charged bacterial surface. researchgate.netmdpi.com This interaction can alter membrane permeability and lead to leakage of intracellular contents. mdpi.com

Antimicrobial agents can also exert their effects by inhibiting essential bacterial processes such as metabolism and nucleic acid synthesis. lumenlearning.com Inhibition of metabolic pathways, like folic acid synthesis, can block the production of components required for nucleic acid synthesis. lumenlearning.com Other mechanisms include targeting bacterial DNA gyrase or RNA polymerase, thereby interrupting DNA or RNA synthesis. nih.gov Some agents can also inhibit protein synthesis by binding to ribosomal subunits. lumenlearning.com

The generation of reactive oxygen species (ROS) is another proposed mechanism of antibacterial action for some compounds. researchgate.netmdpi.comnih.govnih.gov ROS can induce oxidative stress, leading to damage of bacterial lipids, proteins, and DNA, ultimately triggering cell death. researchgate.netmdpi.comnih.gov ROS can be generated through various pathways, including those involving electron transfer or the activation of oxygen. nih.govresearchgate.net While ROS can be a byproduct of intracellular redox metabolism, some antimicrobial agents can induce their hyperaccumulation in pathogens. mdpi.comnih.gov

The provided search results describe these general mechanisms of antibacterial action. However, specific studies detailing which of these mechanisms are employed by this compound are not explicitly present within the provided snippets. The information outlines the potential ways a compound like this compound could exert its antibacterial effects, based on known mechanisms of other antimicrobial agents.

Proposed Molecular Mechanisms of Antibacterial Action

Inhibition of Essential Bacterial Processes (e.g., Metabolism, Nucleic Acid Synthesis)

Other Investigated Biological Activities (e.g., Antihyperlipidemic, Anticholinesterase)

Research into this compound and related punctaporonins has explored biological activities beyond those specified elsewhere in the outline. These investigations have included assessments of antihyperlipidemic and anticholinesterase potential, among others.

Antihyperlipidemic Activity

Studies on punctaporonin analogues have indicated potential antihyperlipidemic effects. For instance, punctaporonin K, a related caryophyllene (B1175711) sesquiterpenoid, has demonstrated potent effects in reducing intracellular levels of triglycerides and total cholesterol. researchgate.netdntb.gov.uaresearchgate.netdntb.gov.ua This suggests that compounds within the punctaporonin class may influence lipid metabolism. Investigations into the antihyperlipidemic activity of related compounds often involve evaluating their effects on serum lipid profiles, including total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C). plos.orglpubatangas.edu.ph

While specific detailed data tables for this compound's direct antihyperlipidemic activity were not prominently found in the search results, the activity observed for the analogue punctaporonin K provides a basis for further investigation into this compound itself. The mechanism of action for such compounds can involve influencing genes related to lipid metabolism, such as PPARα and its downstream targets, as well as the activity of lipoprotein lipase (B570770) (LPL) and AMP-activated protein kinase (AMPK). plos.org

Anticholinesterase Activity

The potential of natural compounds to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is an area of interest, particularly in the context of neurodegenerative diseases like Alzheimer's disease. mdpi.comfrontiersin.orgnih.gov These enzymes are responsible for the hydrolysis of acetylcholine, a crucial neurotransmitter for cognitive function. nih.gov Inhibition of cholinesterases can lead to increased levels of acetylcholine, potentially improving cognitive function. mdpi.commdpi.com

While some studies have investigated the anticholinesterase activity of various plant extracts and compounds mdpi.comd-nb.infonih.govtaylorandfrancis.commdpi.comms-editions.cl, direct experimental data specifically detailing the anticholinesterase activity of this compound was not a primary finding in the provided search results. However, given that other natural products, including sesquiterpenoids, have shown such activity, this remains a potential area for the investigation of this compound. mdpi.comqmclab.com Research in this area typically involves in vitro assays, such as the Ellman spectrophotometric method, to determine the inhibitory concentration (IC50) of a compound against AChE and BuChE. frontiersin.orgnih.govd-nb.info

Structure Activity Relationship Sar Studies of Punctaporonin C

Impact of Structural Modifications on Biological Potency

Understanding how alterations to the Punctaporonin C structure affect its biological activity is fundamental to SAR. This involves examining the role of the central sesquiterpenoid framework and the specific chemical moieties attached to it.

Analysis of Core Sesquiterpenoid Skeleton

This compound possesses a tetracyclic sesquiterpenoid skeleton mdpi.com. The synthesis of this complex core structure has been a focus of chemical research, often involving key steps like intramolecular [2+2]-photocycloaddition reactions to establish the cyclobutane (B1203170) ring and other cyclic systems nih.govresearchgate.netacs.orgacs.orgresearchgate.net. The rigidity and specific arrangement of rings within this skeleton are likely critical for presenting the functional groups in the correct orientation for interaction with biological targets. Studies on related sesquiterpenoid dimers and analogues with different fused ring systems highlight the importance of the carbon skeleton for biological activity, including cytotoxicity rsc.org. While direct SAR data specifically detailing modifications to the this compound skeleton and their impact on activity is limited in the provided sources, the emphasis on stereoselective synthesis of this core suggests its structural integrity is paramount for its properties nih.govresearchgate.net.

Role of Specific Functional Groups (e.g., Hydroxy, Methyl)

Computational Approaches to SAR (e.g., QSAR, Molecular Dynamics)

Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and Molecular Dynamics (MD) simulations are valuable tools in modern SAR studies nih.govscholartext.com. QSAR methods aim to build mathematical models that correlate structural descriptors of compounds with their biological activities, allowing for the prediction of activity for new or modified structures nih.gov. Molecular Dynamics simulations, on the other hand, simulate the time-dependent behavior of molecules and their interactions at an atomic level, providing insights into conformational flexibility, binding modes, and interactions with biological environments chalmers.sewikipedia.orgmdpi.comresearchgate.net. While the provided search results mention QSAR and Molecular Dynamics in the broader context of drug discovery and natural product studies nih.govscholartext.comchalmers.sewikipedia.orgmdpi.comresearchgate.net, specific applications of these techniques directly to this compound SAR are not detailed. However, these methods could theoretically be applied to this compound to:

QSAR: Develop models correlating structural variations of this compound analogues with their observed biological potencies (if such data were available). This could help identify key structural features contributing to activity.

Molecular Dynamics: Simulate the behavior of this compound in solution or in complex with potential biological targets (if identified). This could provide information on its preferred conformations, the stability of potential binding poses, and the nature of interactions with the target site.

The absence of specific examples in the provided snippets suggests that published computational SAR studies focused solely on this compound might be limited or not covered by the search results.

Advanced Research Methodologies Applied to Punctaporonin C

Spectroscopic Techniques for Structural Analysis (e.g., NMR, HRMS, X-ray Diffraction)

The definitive structure of Punctaporonin C and its analogues is established through a combination of powerful spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is fundamental to elucidating the complex, polycyclic framework of punctaporonins. nih.govkorea.ac.krnih.govwisc.edu One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, reveal the chemical environment of each proton and carbon atom in the molecule. researchgate.nethilarispublisher.com Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to piece together the molecular structure by identifying correlations between adjacent protons and through multiple bonds to carbon atoms. korea.ac.krresearchgate.net For instance, HMBC correlations are crucial for connecting different ring systems and positioning substituents. korea.ac.kr Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) is employed to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space. korea.ac.krresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular formula of the compound. nih.govresearchgate.net By measuring the mass-to-charge ratio with very high accuracy, HRMS provides the elemental composition, which is a critical piece of data for confirming the identity of a new or known compound. nih.govkorea.ac.krresearchgate.net

X-ray Diffraction offers the most definitive evidence for the structure and, crucially, the absolute stereochemistry of a crystalline compound. nih.govresearchgate.net When a suitable single crystal of a punctaporonin or its derivative can be grown, X-ray crystallographic analysis provides an unambiguous three-dimensional model of the molecule. nih.govnih.gov In cases where the natural product itself does not crystallize well, a derivative, such as an S-MTPA ester, can be synthesized to facilitate crystallographic analysis. nih.govwisc.edu

Table 1: Spectroscopic Data for Punctaporonin Analogs This table is representative of the types of data obtained for punctaporonins and related compounds.

| Compound | Technique | Key Findings | Reference |

|---|---|---|---|

| Punctaporonin N | NMR (¹H, ¹³C, 2D) | Planar structure and relative configuration established. | nih.govwisc.edu |

| X-ray Diffraction | Absolute configuration assigned via its S-MTPA ester derivative. | nih.govwisc.edu | |

| Punctaporonin T | HRMS | Molecular formula determined as C₁₉H₂₆O₆. | researchgate.net |

| NMR (¹H, ¹³C, NOE) | Succinic acid substituent located at C-6; E-configuration of double bonds determined. | researchgate.net | |

| Punctaporonin U | HRMS | Molecular formula determined as C₁₅H₂₂O₃. | researchgate.net |

| X-ray Diffraction | Confirmed an ether linkage between C-4 and C-7. | researchgate.net | |

| Cytosporinol A | HRMS | Molecular formula assigned as C₁₆H₂₄O₄. | korea.ac.kr |

| NMR (HMBC, NOESY) | Established a tetrahydrofuran (B95107) ring and located a methoxy (B1213986) group at C-10. | korea.ac.kr |

Chromatographic Methods for Isolation and Purification (e.g., HPLC)

The isolation of this compound and its congeners from complex fungal fermentation broths is a significant challenge that necessitates advanced chromatographic techniques. nih.govnih.gov High-Performance Liquid Chromatography (HPLC), particularly in a semi-preparative, reversed-phase (RP-HPLC) format, is the method of choice for obtaining pure compounds. nih.govpnas.org

The process typically begins with a crude extract from the fungal culture, which is often subjected to preliminary fractionation using methods like silica (B1680970) gel column chromatography. nih.govrevvity.com These initial steps help to separate compounds based on polarity. Subsequently, the enriched fractions are subjected to one or more rounds of RP-HPLC. This technique separates molecules based on their hydrophobicity, using a nonpolar stationary phase (like C18) and a polar mobile phase, which usually consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. nih.govpnas.orgrevvity.com By carefully controlling the composition of the mobile phase (isocratic or gradient elution), researchers can achieve fine separation of structurally similar punctaporonins. nih.govnih.gov

Table 2: Exemplary HPLC Conditions for Punctaporonin Purification

| Compound(s) | Column Type | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Punctaporonins N, O, P, R | Semi-preparative RP-HPLC | 59% MeOH in H₂O | 2 mL/min | Not specified | nih.gov |

| Punctaporonin Q | RP-HPLC | 35% CH₃CN in H₂O | 2 mL/min | Not specified | nih.gov |

| Punctaporonin S | RP-HPLC | 40% CH₃CN in H₂O | 2 mL/min | Not specified | nih.gov |

| 6-hydroxypunctaporonin B | Semi-preparative RP-HPLC | 50% MeOH in H₂O | Not specified | Not specified | pnas.org |

Cell-Based Assays for Biological Activity Profiling

To understand the potential therapeutic relevance of punctaporonins, their biological effects are evaluated using a variety of cell-based assays. mdpi.combiocompare.com These assays utilize living cells to measure responses such as cytotoxicity, proliferation inhibition, and antimicrobial activity, providing more physiologically relevant data than simple biochemical tests. mdpi.comfrontiersin.org

Cytotoxicity assays are commonly performed to screen for anticancer potential. In these assays, cancer cell lines, such as HeLa (cervical cancer), are exposed to varying concentrations of the test compound. korea.ac.krnih.govwisc.edu The viability of the cells is then measured after a set incubation period using methods that assess metabolic activity (e.g., MTT or resazurin (B115843) assays) or cell membrane integrity. biocompare.com The results are typically reported as an IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%. Several punctaporonin analogs have demonstrated modest to potent cytotoxicity against various cancer cell lines. nih.govnih.govwisc.edunih.gov Additionally, antimicrobial assays are conducted by exposing bacteria and fungi to the compounds and measuring the inhibition of microbial growth, often reported as the Minimum Inhibitory Concentration (MIC). nih.gov

Table 3: Biological Activity of Punctaporonin Analogs in Cell-Based Assays

| Compound | Assay Type | Cell Line/Organism | Activity/Result | Reference |

|---|---|---|---|---|

| Punctaporonin K | Antihyperlipidemic | Not specified | Potent reduction of intracellular triglycerides and total cholesterol. | nih.govontosight.ai |

| Punctaporonins O, R, S | Cytotoxicity | HeLa | Modest cytotoxicity. | nih.govwisc.edu |

| Cytosporinols B and C | Cytotoxicity | HeLa | Moderate cytotoxicity. | nih.govkorea.ac.kr |

| Pestalotiopsin C | Cytotoxicity | SMMC-7721 | IC₅₀ = 28.3 µM. | researchgate.net |

| Punctaporonin E | General | Not specified | Potential antimicrobial and anticancer properties. | ontosight.ai |

Biochemical Assays for Enzyme Inhibition and Target Interaction Studies

To delve deeper into the mechanism of action, biochemical assays are employed to identify specific molecular targets, such as enzymes or protein-protein interactions (PPIs), that are modulated by this compound. pluto.bio These assays are critical for moving beyond a phenotypic observation (like cell death) to understanding the direct molecular event that causes it.

Enzyme Inhibition Assays are designed to measure the effect of a compound on the activity of a specific, purified enzyme. biocompare.comresearchgate.net For example, if a punctaporonin is hypothesized to have anti-inflammatory effects, it might be tested against enzymes in the inflammatory pathway like cyclooxygenases (COX-1/COX-2) or lipoxygenases. frontiersin.orgcore.ac.uk Similarly, based on observed antihyperlipidemic activity, assays could be run against enzymes involved in lipid metabolism, such as HMG-CoA reductase or fatty acid synthase. nih.gov These assays often use a substrate that produces a fluorescent or colorimetric signal upon enzymatic conversion, allowing for high-throughput screening of inhibitors. bioivt.com

Target Interaction Assays are used to confirm direct binding between the compound and a target protein. Techniques like co-immunoprecipitation (Co-IP) can reveal if a compound disrupts a known protein-protein interaction within a cellular lysate. thermofisher.com More advanced biophysical methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the interaction between this compound and a purified target protein. pluto.bio Homogeneous Time-Resolved Fluorescence (HTRF) is another powerful technique used in a biochemical format to study PPIs, where labeled antibodies or proteins generate a FRET signal upon interaction, which can be disrupted by an inhibitory compound. revvity.com

Omics Technologies in Mechanistic Research (e.g., Proteomics, Transcriptomics)

To gain a global, unbiased view of the cellular pathways affected by this compound, researchers can turn to "omics" technologies. frontiersin.org These methods analyze the entire complement of proteins (proteomics) or RNA transcripts (transcriptomics) in a cell, providing a comprehensive snapshot of the cellular state in response to the compound. researchgate.netphgfoundation.org

Proteomics can be used for target deconvolution and to understand downstream effects. japsonline.comnih.gov A powerful method is the proteome-wide thermal shift assay (e.g., PISA or CETSA), where cells are treated with this compound and then heated. elifesciences.org Target proteins that bind to the compound are often stabilized, changing their melting temperature. By using quantitative mass spectrometry to identify which proteins remain soluble at higher temperatures, direct and indirect targets can be identified on a proteome-wide scale. elifesciences.orgnih.gov Quantitative proteomics can also map how the expression levels of thousands of proteins change after treatment, revealing which cellular pathways are perturbed. nih.gov

Transcriptomics , primarily through RNA-sequencing (RNA-seq), measures changes in the expression of all genes in response to this compound. phgfoundation.orgmdpi.com This can reveal the upregulation or downregulation of specific signaling pathways, such as those related to apoptosis, inflammation, or cell cycle control, providing crucial clues about the compound's mechanism of action. mdpi.comeajm.orgelifesciences.org Integrating transcriptomic and proteomic data provides a more complete picture of the compound's biological impact, bridging the gap between gene regulation and protein function. pluto.biomdpi.comresearchgate.net

Chemical Biology Approaches for Molecular Probe Development

Chemical biology provides tools to study and manipulate biological systems using custom-designed small molecules. promega.com.br A key strategy for elucidating the target of a bioactive compound like this compound is the development of a molecular probe. mdpi.com

This approach involves the chemical synthesis of a this compound analog that is modified to include a reporter tag, such as biotin (B1667282) (for affinity purification) or a fluorophore (for imaging). mdpi.commdpi.com The synthesis must be carefully designed to ensure that the modification does not abolish the compound's biological activity. nih.gov This "tagged" version of this compound, or chemical probe, retains its ability to bind to its cellular targets.

Once synthesized, the probe can be used in various experiments. For example, a biotinylated this compound probe can be incubated with cell lysates. mdpi.com The probe and any proteins it has bound to can then be "pulled down" using streptavidin-coated beads. The captured proteins are subsequently identified by mass spectrometry, revealing the direct binding partners of this compound. mdpi.comjapsonline.com Fluorescently tagged probes can be used in cellular imaging studies to visualize the subcellular localization of the compound's targets. hilarispublisher.com The use of β-caryophyllene, a related sesquiterpene, as a probe for studying reaction mechanisms exemplifies this approach within the same compound class. wisc.edu

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Novel Producing Organisms and Genetic Engineering for Enhanced Production

The sustainable supply of Punctaporonin C is a significant hurdle for extensive research. The original producing organisms, such as fungi from the Pestalotiopsis and Cytospora genera, often yield low quantities of the desired compound. researchgate.netresearchgate.net Future research should focus on two key strategies: bioprospecting and genetic engineering.

Bioprospecting for Novel Producers: A systematic screening of diverse fungal endophytes and other microorganisms from various ecological niches could lead to the discovery of new strains that produce this compound or its analogs in higher titers. Strains of the fungal genus Pestalotiopsis, for instance, are known to be promising sources of structurally varied and biologically active metabolites. researchgate.net

Genetic Engineering for Enhanced Yield: Once the biosynthetic gene cluster for this compound is identified, modern genetic engineering techniques can be employed to enhance its production. This includes:

Overexpression of Pathway Genes: Using strong, inducible promoters to drive the expression of key enzymes in the biosynthetic pathway.

Heterologous Expression: Transferring the entire biosynthetic gene cluster into a more tractable and high-yielding host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. Plasmid-mediated gene transfer is a well-established mechanism for disseminating genetic information that could be leveraged for this purpose. frontiersin.org

Metabolic Engineering: Modifying the host's primary metabolism to increase the precursor supply for sesquiterpenoid synthesis.

These approaches, which have been successfully applied to other complex natural products, hold the key to overcoming the supply limitations of this compound.

Development of Chemoenzymatic Synthesis Strategies

While a total chemical synthesis of this compound has been achieved, it involves a lengthy 29-step process, making it impractical for large-scale production. nih.govresearchgate.net Chemoenzymatic synthesis, which combines the efficiency and selectivity of enzymes with the versatility of chemical reactions, offers a promising alternative.

Future strategies could involve:

Enzymatic Key Steps: Identifying and utilizing enzymes (e.g., cyclases, oxidoreductases) from the natural biosynthetic pathway to perform challenging transformations with high stereo- and regioselectivity. This biomimetic approach can significantly shorten synthetic routes.

Engineered Enzymes: Employing directed evolution or protein engineering to alter the substrate specificity or enhance the stability of biosynthetic enzymes, allowing them to accept synthetic intermediates.

The development of such strategies, which combine synthetic transformations with enzymatic processes, is increasingly used for the efficient synthesis of bioactive natural products. beilstein-journals.org A facile two-step chemoenzymatic method has been reported for other natural products, highlighting the potential of this approach. researchgate.net

Discovery of Undiscovered Biological Activities

The full biological activity profile of this compound remains largely unexplored. While related compounds from the producing fungi exhibit a range of activities including antibacterial, antifungal, and cytotoxic effects, specific and potent activities for this compound itself have yet to be fully characterized. researchgate.net

Future research should employ a broad range of modern screening platforms to uncover novel biological functions. This includes:

High-Throughput Screening (HTS): Testing this compound against large libraries of cellular and biochemical assays to identify effects on various diseases, such as cancer, inflammation, and infectious diseases.

Phenotypic Screening: Using high-content imaging and other cell-based assays to observe the effects of the compound on cellular morphology and function, which can reveal unexpected mechanisms of action.

Target-Agnostic Approaches: Employing techniques like proteomics and metabolomics to understand the global cellular response to this compound treatment, providing clues to its mode of action.

This systematic exploration is crucial for identifying novel and potent biological activities that would justify further development of this compound as a research tool.

Target Identification and Validation for Specific Biological Pathways

A critical step in understanding the biological activity of this compound is to identify its direct molecular target(s). This knowledge is fundamental for validating its effects on specific biological pathways and for developing it as a precise research probe. wjbphs.com A variety of modern techniques can be applied for this purpose. slideshare.netnih.gov

| Method | Description | Application to this compound |

| Affinity-Based Proteomics | Immobilizing this compound on a solid support (e.g., beads) to "pull down" its binding proteins from cell lysates. | Identification of direct protein targets that bind to the this compound molecule. |

| Genetic Approaches | Using techniques like CRISPR-Cas9 screening to identify genes that, when knocked out, confer resistance or sensitivity to this compound. wjbphs.com | Pinpointing essential proteins or pathways required for the compound's activity. |

| Transcriptomics/Proteomics | Analyzing changes in gene or protein expression in cells treated with this compound to identify affected pathways. | Revealing the downstream cellular response and providing clues about the mechanism of action. |

| Drug Affinity Responsive Target Stability (DARTS) | Measuring the change in a target protein's stability (resistance to protease digestion) upon binding to the compound. | Confirming direct binding between this compound and a candidate target protein. |

| Computational Modeling | Using the structure of this compound to computationally dock it against libraries of known protein structures. | Predicting potential binding targets that can then be validated experimentally. |

Successful target identification and validation are essential for transitioning this compound from a bioactive molecule to a validated probe for studying specific cellular functions. scienceopen.comdiscoveryontarget.com

Rational Design of this compound-Based Chemical Probes for Biological Research

Once a biological target is identified, the this compound scaffold can be rationally modified to create chemical probes. These specialized tools are indispensable for studying protein function in complex biological systems. mdpi.comchemicalprobes.org A functional chemical probe typically incorporates three key elements: a selective ligand, a reporter tag, and a reactive group. frontiersin.org

The design process would involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to determine which parts of the molecule are essential for biological activity and which can be modified.

Attachment of a Reporter Tag: Conjugating a reporter group, such as a fluorophore (for imaging) or a biotin (B1667282) tag (for affinity purification), to a non-essential position on the molecule. This can be achieved using "click chemistry" for efficient and specific ligation. rsc.org

Introduction of a Photoaffinity Group: Incorporating a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) that, upon UV irradiation, forms a covalent bond with the target protein. This allows for permanent labeling and easier identification of the target. rsc.orgnih.gov

These this compound-based probes would enable researchers to visualize the compound's subcellular localization, confirm target engagement in living cells, and identify binding partners with greater confidence.

Advanced Materials Integration for Controlled Release or Delivery in Research Models

Integrating this compound into advanced materials can provide precise control over its delivery in non-clinical research models, enhancing its utility as a biological probe. isidl.com This approach can address issues of stability, solubility, and targeted delivery.

Potential applications include:

Nanoparticle Encapsulation: Encapsulating this compound within biocompatible nanoparticles (e.g., liposomes or polymeric micelles) to improve its solubility and allow for targeted delivery to specific cell types or tissues in research models.

Hydrogel Embedding: Incorporating the compound into a hydrogel matrix for sustained, localized release. This could be used to study the long-term effects of this compound on 3D cell cultures (organoids) or specific tissues in vivo.

Surface Functionalization: Covalently attaching this compound to the surface of materials used for cell culture (e.g., petri dishes or scaffolds) to study its effects on cell adhesion, proliferation, or differentiation in a spatially controlled manner.

These advanced materials systems transform this compound from a simple soluble compound into a sophisticated tool for spatiotemporal control in biological experiments. mpg.decnr.it

Addressing Challenges in Academic Research of Complex Natural Products

The research and development of this compound are subject to the same significant challenges that affect many complex natural products in academia. ijpsjournal.comrsc.org Overcoming these hurdles is essential for realizing its potential.

| Challenge | Description | Relevance to this compound |

| Structural Complexity | Intricate 3D structures with multiple stereocenters make total synthesis exceptionally difficult and resource-intensive. consensus.app | The 29-step synthesis of this compound highlights this challenge; simplifying this process is crucial. nih.gov |

| Supply and Scalability | Natural sources often provide very low yields, and scaling up fermentation or synthesis is a major bottleneck for further research. nih.govglchemtec.ca | New producing organisms or engineered strains are needed to supply the quantities required for in-depth biological studies. |

| Mechanism Deconvolution | Identifying the precise molecular target and mechanism of action is often more challenging than discovering the initial bioactivity. | A dedicated effort using modern target ID methods is required to understand how this compound functions. |

| Intellectual Property and Funding | The path from academic discovery to a viable tool or lead can be long and expensive, making it difficult to secure funding without a clear, validated mechanism or potent activity. glchemtec.ca | Collaborative efforts between academic labs and industry partners may be necessary to advance this compound research. |

Addressing these challenges through innovative synthetic chemistry, metabolic engineering, and collaborative multidisciplinary approaches will be paramount to unlocking the full scientific value of this compound.

Q & A

Q. What methodologies are recommended for isolating and characterizing Punctaporonin C from natural sources?

Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., HPLC, column chromatography). Characterization employs spectroscopic methods (NMR, MS) and X-ray crystallography for structural elucidation. Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions . Cross-validate purity using orthogonal techniques (e.g., TLC and HPLC) to minimize contamination risks .

Q. How should researchers design initial in vitro assays to assess this compound’s bioactivity?

Use a tiered approach:

- Primary screens : High-throughput assays (e.g., cell viability assays) to identify cytotoxicity or growth inhibition.

- Dose-response studies : Establish IC₅₀ values with at least three biological replicates.

- Controls : Include positive (known inhibitors) and negative (vehicle-only) controls. Validate assay conditions using standardized protocols (e.g., MTT assay for mitochondrial activity) .

Q. What criteria ensure the reliability of purity assessments for this compound?

- Analytical consistency : ≥95% purity via HPLC with UV/Vis or ELSD detection.

- Batch-to-batch variability : Perform statistical analysis (e.g., ANOVA) on multiple isolations.

- Contaminant profiling : Use LC-MS/MS to detect trace impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of action for this compound?

- Replicate studies : Repeat key experiments under identical conditions (e.g., cell lines, dosage).

- Methodological audit : Compare protocols for differences in assay duration, solvent carriers, or endpoint measurements.

- Multi-omics integration : Combine transcriptomics and proteomics to identify downstream targets, reducing reliance on single-pathway hypotheses .

Q. What experimental strategies address this compound’s low bioavailability in preclinical models?

- Formulation optimization : Test nano-encapsulation or liposomal delivery to enhance solubility.

- Pharmacokinetic profiling : Conduct ADME studies with radiolabeled compounds to track absorption and metabolism.

- In silico modeling : Predict structural modifications to improve membrane permeability using QSAR models .

Q. How should researchers evaluate conflicting data on this compound’s selectivity across kinase families?

- Panel screening : Test against a broad kinase panel (e.g., 100+ kinases) to identify off-target effects.

- Structural docking : Use cryo-EM or molecular dynamics to analyze binding interactions with ATP-binding pockets.

- Kinetic assays : Measure Kd and Ki values under varying ATP concentrations to assess competitive inhibition .

Methodological & Ethical Considerations

Q. What frameworks guide hypothesis-driven research on this compound’s therapeutic potential?

Apply the PICO framework :

- Population : Specific cell types or disease models (e.g., cancer vs. inflammatory cells).

- Intervention : Dose range and administration routes.

- Comparison : Existing therapies (e.g., doxorubicin for cytotoxicity).

- Outcome : Quantifiable endpoints (e.g., apoptosis rate, cytokine levels) .

Q. How can researchers ensure ethical rigor in studies involving this compound and animal models?

- Institutional oversight : Adhere to ARRIVE guidelines for experimental design and reporting.

- 3Rs compliance : Prioritize in vitro models (e.g., organoids) before progressing to vertebrates.

- Data transparency : Share raw datasets and negative results to avoid publication bias .

Data Analysis & Reproducibility

Q. What statistical approaches mitigate variability in this compound’s dose-response data?

Q. How should researchers address batch-dependent variability in this compound’s bioactivity?

- Stability testing : Monitor compound degradation under storage conditions (e.g., -80°C vs. lyophilization).

- Quality control : Implement SOPs for raw material sourcing and extraction.

- Collaborative validation : Cross-test batches in multiple labs to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.